![molecular formula C29H23N3O4 B12597304 6,6'-[6-([1,1'-Biphenyl]-4-yl)-1,3,5-triazine-2,4(1H,3H)-diylidene]bis(3-methoxycyclohexa-2,4-dien-1-one) CAS No. 648432-29-5](/img/structure/B12597304.png)
6,6'-[6-([1,1'-Biphenyl]-4-yl)-1,3,5-triazine-2,4(1H,3H)-diylidene]bis(3-methoxycyclohexa-2,4-dien-1-one)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,6’-[6-([1,1’-Biphenyl]-4-yl)-1,3,5-triazine-2,4(1H,3H)-diylidene]bis(3-methoxycyclohexa-2,4-dien-1-one) is a complex organic compound that features a biphenyl group linked to a triazine ring, which is further connected to two methoxycyclohexadienone moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-[6-([1,1’-Biphenyl]-4-yl)-1,3,5-triazine-2,4(1H,3H)-diylidene]bis(3-methoxycyclohexa-2,4-dien-1-one) typically involves a multi-step process. One common method includes the diazo coupling of para-substituted benzaldehyde phenylhydrazones with [1,1’-biphenyl]-4,4’-bis(diazonium chloride). The resulting bis-formazans are then treated with formaldehyde in the presence of perchloric acid in dioxane to afford the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
6,6’-[6-([1,1’-Biphenyl]-4-yl)-1,3,5-triazine-2,4(1H,3H)-diylidene]bis(3-methoxycyclohexa-2,4-dien-1-one) can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce hydroquinone derivatives.
Aplicaciones Científicas De Investigación
6,6’-[6-([1,1’-Biphenyl]-4-yl)-1,3,5-triazine-2,4(1H,3H)-diylidene]bis(3-methoxycyclohexa-2,4-dien-1-one) has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of 6,6’-[6-([1,1’-Biphenyl]-4-yl)-1,3,5-triazine-2,4(1H,3H)-diylidene]bis(3-methoxycyclohexa-2,4-dien-1-one) involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1,1’-([1,1’-Biphenyl]-4,4’-diyl)bis(3-aryl-5-phenylformazans): Similar in structure but with different functional groups.
1,1’-([1,1’-Biphenyl]-4,4’-diyl)bis(3-aryl-5-phenyl-5,6-dihydro-1,2,4,5-tetrazin-1-ium) Perchlorates: Another related compound with distinct chemical properties.
Uniqueness
6,6’-[6-([1,1’-Biphenyl]-4-yl)-1,3,5-triazine-2,4(1H,3H)-diylidene]bis(3-methoxycyclohexa-2,4-dien-1-one) is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties not found in other similar compounds .
Propiedades
Número CAS |
648432-29-5 |
|---|---|
Fórmula molecular |
C29H23N3O4 |
Peso molecular |
477.5 g/mol |
Nombre IUPAC |
2-[4-(2-hydroxy-4-methoxyphenyl)-6-(4-phenylphenyl)-1,3,5-triazin-2-yl]-5-methoxyphenol |
InChI |
InChI=1S/C29H23N3O4/c1-35-21-12-14-23(25(33)16-21)28-30-27(20-10-8-19(9-11-20)18-6-4-3-5-7-18)31-29(32-28)24-15-13-22(36-2)17-26(24)34/h3-17,33-34H,1-2H3 |
Clave InChI |
JGBYNRLFKATOAC-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)C2=NC(=NC(=N2)C3=CC=C(C=C3)C4=CC=CC=C4)C5=C(C=C(C=C5)OC)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{4-[(But-2-yn-1-yl)oxy]piperidine-1-sulfonyl}-5-(pyrimidin-2-yl)pentan-2-one](/img/structure/B12597221.png)
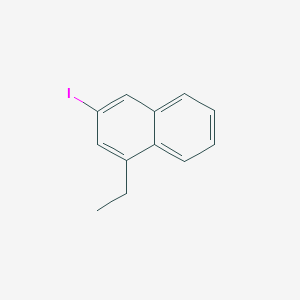
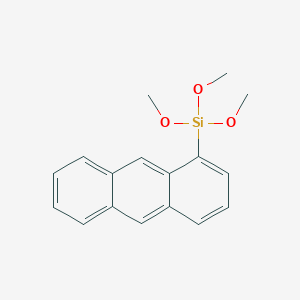
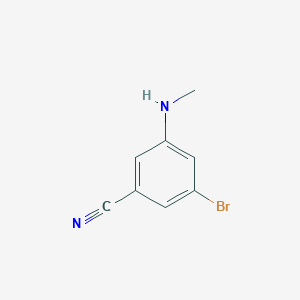
![3-chloro-4-methyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B12597249.png)
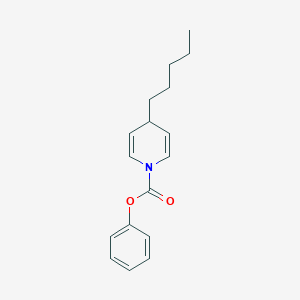
![4-[4-(tert-Butylamino)-1-(morpholin-4-yl)butyl]benzene-1,2-diol](/img/structure/B12597261.png)
![1-[5-(2-Methoxybenzoyl)-3-(pyridin-4-yl)thiophen-2-yl]piperidin-4-one](/img/structure/B12597266.png)
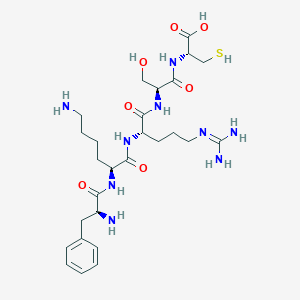
![9-[(3,5-Dimethoxyphenyl)ethynyl]-10-(phenylethynyl)anthracene](/img/structure/B12597281.png)
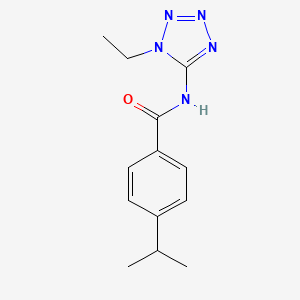
![4-[(9,9-Dimethyl-9H-fluoren-2-YL)(naphthalen-1-YL)amino]benzoic acid](/img/structure/B12597289.png)
![1,1'-[Oxydi(4,1-phenylene)]bis(2-methoxy-2-methylpropan-1-one)](/img/structure/B12597295.png)
![2-{[4-(Benzenesulfonyl)-5-oxo-1,2,5lambda~5~-oxadiazol-3-yl]oxy}ethan-1-ol](/img/structure/B12597305.png)
